p-tert-Octylcalix[5]arene
Description
Properties
Molecular Formula |
C75H110O5 |
|---|---|
Molecular Weight |
1091.7 g/mol |
IUPAC Name |
11,17,23,29,35-pentakis(2,4,4-trimethylpentan-2-yl)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-5,31,32,33,34-pentol |
InChI |
InChI=1S/C75H110O5/c1-66(2,3)41-71(16,17)56-31-48-26-46-39-60(76)40-47(61(46)75(24,25)45-70(13,14)15)27-49-32-57(72(18,19)42-67(4,5)6)34-51(63(49)78)29-53-36-59(74(22,23)44-69(10,11)12)38-55(65(53)80)30-54-37-58(73(20,21)43-68(7,8)9)35-52(64(54)79)28-50(33-56)62(48)77/h31-40,76-80H,26-30,41-45H2,1-25H3 |
InChI Key |
ZFXFZCXKZXYXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3C(C)(C)CC(C)(C)C)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies for P Tert Octylcalix 1 Arene
Traditional Synthetic Routes for Calixnih.govarene Core Scaffolds
The synthesis of the p-tert-octylcalix nih.govarene core scaffold typically follows a one-step procedure involving the base-catalyzed condensation of p-tert-octylphenol and formaldehyde (B43269). This method, analogous to the synthesis of other p-alkylated calixarenes, often results in a mixture of cyclic oligomers with varying numbers of phenolic units (n), including the tetramer (n=4), hexamer (n=6), and octamer (n=8), alongside the desired pentamer (n=5).
The yield of p-tert-octylcalix nih.govarene from this direct synthesis is generally low. For the closely related p-tert-butylcalix nih.govarene, initial reports cited yields of approximately 6%. uctm.edu However, modifications to the reaction conditions, such as the choice of base and solvent, can influence the product distribution and potentially increase the yield of the pentameric species. The separation and purification of p-tert-octylcalix nih.govarene from the mixture of other calixarenes is a critical step and is typically achieved through chromatographic techniques.
Lower Rim Functionalization Approaches
The lower rim of the p-tert-octylcalix nih.govarene, composed of the phenolic hydroxyl groups, is a primary site for chemical modification. Functionalization of the lower rim allows for the introduction of various pendant groups, which can fine-tune the solubility, conformation, and guest-binding properties of the macrocycle.
O-Alkylation and O-Methylation Techniques
O-alkylation and O-methylation are fundamental functionalization techniques for the lower rim of calixarenes. These reactions involve the etherification of the hydroxyl groups. While specific studies on the exhaustive O-alkylation or O-methylation of p-tert-octylcalix nih.govarene are not extensively detailed in the literature, the methodologies are well-established for other calixarenes and are applicable here.
Typically, O-alkylation is achieved by treating the calixarene (B151959) with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. For instance, the use of strong bases like NaH tends to favor complete alkylation, resulting in the penta-O-alkylated derivative.
Similarly, O-methylation can be carried out using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The reaction conditions can be controlled to achieve varying degrees of methylation, from mono-methylation to the fully methylated pentamethoxy derivative.
Esterification and Amidation Reactions
Esterification of the lower rim hydroxyl groups is a common strategy to introduce carbonyl functionalities. A notable example is the synthesis of the pentamethyl ester derivative of p-tert-octylcalix nih.govarene. This is achieved by reacting the parent calixarene with an excess of methyl bromoacetate (B1195939) in the presence of potassium carbonate in refluxing dry acetone, affording the desired product in high yield (85%). uctm.edunih.gov
Amidation reactions, while less commonly reported specifically for p-tert-octylcalix nih.govarene, represent another important functionalization pathway. Generally, this can be achieved by first converting the hydroxyl groups to a more reactive intermediate, such as a carboxylate ester, which can then be reacted with an amine to form the corresponding amide. For other calixarenes, amide derivatives have been shown to be superior complexing agents for certain ions compared to their ester and ketone counterparts. nih.gov
| Functionalization | Reagents and Conditions | Product | Yield |
| Esterification | BrCH₂CO₂Me, K₂CO₃, dry acetone, reflux | Pentamethyl ester of p-tert-octylcalix nih.govarene | 85% |
Phosphinoyl Pendant Arm Integration
The introduction of phosphinoyl pendant arms onto the lower rim of calixarenes can create ligands with strong metal-binding capabilities. While there are no specific reports on the integration of phosphinoyl groups onto p-tert-octylcalix nih.govarene, this functionalization has been successfully performed on other p-alkylated calixarenes. For example, p-tert-butylcalix rsc.orgarene has been functionalized with dimethylphosphinoylmethoxy groups. mdpi.com Also, p-tert-butylcalix nih.govarene has been treated with tris(dimethylamino)phosphine or dichlorophenylphosphine (B166023) to insert phosphorus moieties into the calixarene framework. nih.gov A similar approach could be envisioned for p-tert-octylcalix nih.govarene, likely involving the reaction of the parent calixarene with a haloalkylphosphinoyl derivative in the presence of a base.
Bi-functionalization through Selective Derivatization
Selective functionalization of the lower rim to introduce two different types of pendant arms is a more complex synthetic challenge. For p-tert-butylcalix nih.govarene, a 1,3-di-ester has been synthesized in low yield by reaction with o-phthaloyl chloride. nih.gov This demonstrates the feasibility of introducing substituents in a specific pattern on the lower rim of a calix nih.govarene. Achieving selective bi-functionalization generally relies on carefully controlling the stoichiometry of the reagents and the reaction conditions, or by employing protecting group strategies to differentiate the reactivity of the hydroxyl groups.
Upper Rim Functionalization and Modification
The upper rim of p-tert-octylcalix nih.govarene is defined by the p-tert-octyl groups. Modification of the upper rim is generally more challenging than lower rim functionalization due to the lower reactivity of the C-H bonds of the alkyl groups and the steric hindrance they impose.
A common strategy for functionalizing the upper rim of p-alkylated calixarenes involves a two-step process: dealkylation followed by electrophilic substitution. The tert-octyl groups are first removed to generate the parent calix nih.govarene with unsubstituted para-positions. This dealkylation is typically achieved using a Lewis acid catalyst. The resulting "bare" calix nih.govarene can then undergo various electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups at the para-positions. This approach allows for a wide range of functionalities to be installed on the upper rim, significantly expanding the potential applications of the calixarene scaffold. However, it is important to note that this process removes the original p-tert-octyl groups. Direct modification of the p-tert-octyl groups themselves is not a commonly employed synthetic strategy.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the context of p-tert-octylcalix researchgate.netarene, the para-positions of the phenolic units are already occupied by the tert-octyl groups. Consequently, electrophilic attack is directed to the ortho-positions of the aromatic rings.
Key SEAr reactions applicable to calixarenes include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The introduction of functional groups at the upper rim via SEAr can significantly alter the molecule's solubility, complexation ability, and potential for further derivatization. For instance, nitration introduces nitro groups that can be subsequently reduced to amines, providing a handle for further chemical transformations. The reaction conditions must be carefully controlled to manage the degree of substitution and prevent unwanted side reactions.
| Reaction | Electrophile | Typical Reagents | Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | ortho-Nitro-p-tert-octylcalix researchgate.netarene |
| Bromination | Br⁺ | Br₂ / Lewis Acid | ortho-Bromo-p-tert-octylcalix researchgate.netarene |
| Acylation | RCO⁺ | Acyl Halide / AlCl₃ | ortho-Acyl-p-tert-octylcalix researchgate.netarene |
This interactive table summarizes common electrophilic aromatic substitution reactions.
"Grafting From" Polymerization Techniques (e.g., PEGylation)
The "grafting from" approach is a powerful method for attaching polymer chains to the calixarene scaffold, fundamentally altering its physical and chemical properties. mdpi.com This technique involves initiating polymerization directly from initiator sites anchored to the calixarene. A prominent example of this strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which is used to create amphiphilic macromolecules.
In a typical PEGylation process for a p-tert-octylcalixarene, the phenolic hydroxyl groups on the lower rim are deprotonated with a strong base, such as potassium hydroxide, to form alkoxide initiating sites. nih.gov The subsequent addition of a monomer, like ethylene (B1197577) oxide, leads to the anionic polymerization of PEG chains directly from the calixarene core. nih.gov This results in a star-shaped polymer with a hydrophobic calixarene hub and hydrophilic PEG arms. The length of the PEG chains can be controlled by adjusting the monomer-to-initiator ratio. This methodology has been successfully applied to p-tert-octylcalix nih.govarene to create nanocarriers for drug delivery. nih.govnih.gov
Table of PEGylation Reaction Components
| Component | Role | Example |
|---|---|---|
| Calixarene | Macrocyclic Core/Initiator | p-tert-Octylcalix researchgate.netarene |
| Base | Deprotonation of -OH groups | Potassium Hydroxide (KOH) |
| Monomer | Polymer Chain Building Block | Ethylene Oxide (EO) |
This interactive table outlines the key components in the "grafting from" PEGylation of calixarenes.
Aryl Functionalization via C-H Activation
Direct C-H activation is an increasingly important tool in organic synthesis that allows for the functionalization of C-H bonds without the need for pre-installed functional groups. This approach offers a more atom-economical and efficient route to complex molecules. For p-tert-octylcalix researchgate.netarene, C-H activation can be targeted at the ortho-position of the phenolic units.
Palladium-catalyzed C-H arylation, for example, enables the formation of C-C bonds between the calixarene's aromatic rings and other aryl groups. nih.gov This strategy can be used to extend the π-system of the calixarene, creating more complex architectures for applications in materials science. While specific examples for p-tert-octylcalix researchgate.netarene are not extensively documented, the principles of C-H activation on electron-rich phenolic systems suggest its feasibility. nih.gov Such reactions typically employ a palladium catalyst and an oxidant to facilitate the catalytic cycle.
Conformational Control during Synthesis
Unlike the more rigid p-tert-butylcalix mdpi.comarene, the larger cavity of calix researchgate.netarenes imparts significant conformational flexibility. nih.gov p-tert-Octylcalix researchgate.netarene can exist in several conformations, including the cone, partial cone, and 1,2-alternate structures. Controlling which conformation is adopted is crucial, as it dictates the shape of the molecular cavity and therefore its host-guest binding properties.
Conformational control can be exerted during synthesis and functionalization through several strategies:
Template Effects: The choice of base and solvent during the initial cyclization of p-tert-octylphenol with formaldehyde can influence the ring size and the initial conformation of the resulting calixarene.
Lower Rim Functionalization: The most effective method for locking the conformation is by introducing bulky substituents on the lower rim hydroxyl groups. The reaction of the calixarene with different reagents can yield different conformers. For example, in the related p-tert-butylcalix researchgate.netarene, treatment with tris(dimethylamino)phosphine results in a cone conformation, while reaction with dichlorophenylphosphine can lead to a 1,2-alternate conformation after further steps. nih.gov
Temperature and Solvents: The conformational equilibrium can be influenced by temperature and the choice of solvent during a reaction, which can favor one conformer over another. nih.gov For instance, crystallization from a specific solvent can selectively isolate a single conformer.
The ability to control the three-dimensional structure of p-tert-octylcalix researchgate.netarene through these synthetic strategies is fundamental to harnessing its full potential in supramolecular chemistry and nanotechnology.
Conformational Dynamics and Structural Elucidation of P Tert Octylcalix 1 Arene Derivatives
Analysis of Cone, Partial Cone, and Alternate Conformations
Like other calix nih.govarenes, the p-tert-octylcalix nih.govarene macrocycle can adopt four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.netnih.gov The cone conformation is characterized by all five phenolic units oriented on the same side of the plane defined by the methylene (B1212753) bridges. In the partial cone, one phenolic unit is inverted relative to the other four. The alternate conformations feature two or three adjacent rings pointing in the opposite direction to the others.
| Aromatic Ring | Tilting Angle (°) with Methylene Plane |
|---|---|
| A | 125.5 |
| B | 147.9 |
| C | 122.7 |
| D | 146.5 |
| E | 126.1 |
The relative stability of these conformers has been calculated for p-tert-butylcalix nih.govarene, showing the cone conformation to be the most stable, followed by the 1,2-alternate, partial-cone, and finally the 1,3-alternate. researchgate.net It is expected that p-tert-octylcalix nih.govarene follows a similar stability trend, with the cone conformer being predominant due to favorable intramolecular hydrogen bonding.
Factors Influencing Conformational Interconversion
The transition between different conformations, or ring inversion, is a dynamic process influenced by several key factors. The energy barrier to this interconversion generally decreases as the ring size and flexibility of the calixarene (B151959) increase. rsc.org For calix nih.govarenes, this process is significantly affected by temperature and the surrounding solvent environment.
Solvents play a crucial role in conformational mobility. rsc.org Polar solvents, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), can disrupt the intramolecular hydrogen bonding that stabilizes the cone conformation. nih.govrsc.org By forming hydrogen bonds with the hydroxyl groups of the calixarene, these solvents lower the energy barrier required for a phenolic ring to rotate through the annulus, thereby facilitating interconversion to other conformations. nih.govrsc.org
Temperature is another critical factor. At sufficiently high temperatures, the kinetic energy can overcome the activation barrier for ring inversion, leading to a dynamic equilibrium between conformers. Conversely, at lower temperatures, the molecule's flexibility is reduced, and a single conformation, typically the most stable cone form, can be "frozen out."
Intramolecular Hydrogen Bonding Effects on Structure
The structure of p-tert-octylcalix nih.govarene, particularly in its most stable cone conformation, is heavily dictated by a cyclic array of intramolecular hydrogen bonds at the lower rim. researchgate.net These bonds form a cooperative network, with each hydroxyl group acting as both a hydrogen bond donor to its neighbor and an acceptor from the other. This circular arrangement constrains the phenolic units, holding them in the cone orientation and defining the shape and size of the molecular cavity. researchgate.netchachkov.ru
The strength of this hydrogen bonding network is evident from the short distances between adjacent oxygen atoms (O···O). In related calix nih.govarenes, these distances are typically in the range of 2.7 to 2.9 Å. researchgate.net The specific O···O separations for a p-phenylcalix nih.govarene crystal structure are provided below. researchgate.net
| Hydrogen Bond | O···O Separation (Å) |
|---|---|
| O(1)···O(2) | 2.846 |
| O(2)···O(3) | 2.696 |
| O(3)···O(4) | 2.783 |
| O(4)···O(5) | 2.744 |
| O(5)···O(1) | 2.781 |
Disruption of even one of these hydrogen bonds significantly lowers the barrier to conformational change, underscoring their primary role in maintaining the structural integrity of the cone conformer. rsc.org
Influence of Substituent Bulkiness on Dynamic Behavior
The substituents on both the upper (para-position) and lower (hydroxyl) rims influence the dynamic behavior of the calixarene. The p-tert-octyl group at the upper rim exerts a significant steric influence on conformational interconversion. For calixarenes, ring inversion can occur via an "oxygen through the annulus" or a "para-substituent through the annulus" pathway. The large size of the p-tert-octyl group provides substantial steric hindrance, making the latter pathway highly improbable. rsc.org
Studies on calix rsc.orgarenes have directly compared the effect of p-tert-butyl and p-tert-octyl groups on the rate of conformational switching. core.ac.uk The introduction of the bulkier p-tert-octyl group resulted in a slower conversion between conformers, which is attributed to increased steric "drag" as the phenolic rings rotate. core.ac.uk This effect is expected to be similar in the p-tert-octylcalix nih.govarene system. The increased bulk of the p-tert-octyl group, compared to the p-tert-butyl group, enhances the energy barrier for ring inversion, thus slowing down the dynamic process and further stabilizing the individual conformers. rsc.orgcore.ac.uk
Supramolecular Chemistry and Host Guest Interactions of P Tert Octylcalix 1 Arene
Fundamental Principles of Molecular Recognition by Calixarenes
Calixarenes are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges, creating a three-dimensional, basket-like structure with a defined cavity. nih.gov This architecture is fundamental to their function as host molecules in supramolecular chemistry. nih.gov The ability of calixarenes to selectively bind guest molecules is governed by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, π-π stacking, and van der Waals forces. nih.gov
The conformation of the calixarene (B151959) framework plays a crucial role in its recognition capabilities. Calix ysu.eduarenes can adopt several conformations, such as the cone, partial cone, and alternate conformations, which dictate the shape and size of the binding cavity. rsc.org The cone conformation, where all phenolic units point in the same direction, is often the most effective for encapsulating guest species within the cavity. rsc.org
The upper and lower rims of the calixarene can be chemically modified to introduce specific functional groups, thereby tailoring the host's affinity and selectivity for particular guests. nih.gov For instance, introducing electron-donating groups at the lower rim can enhance the binding of cationic species.
Complexation with Cationic Species
The electron-rich cavity and the phenolic oxygen atoms at the lower rim of p-tert-octylcalix ysu.eduarene make it an effective host for a variety of cationic species. The binding strength and selectivity are influenced by factors such as the size of the cation, its charge density, and the solvent system used.
Alkali and Alkaline Earth Metal Ion Binding
Derivatives of p-tert-octylcalix ysu.eduarene have demonstrated the ability to complex with alkali metal ions. For example, a pentamethyl ester derivative of p-tert-octylcalix ysu.eduarene in the cone conformation has been synthesized and its binding properties towards alkali metal ions were studied. rsc.orgrsc.org This derivative was found to be a more potent binder compared to its p-benzyl homologue, particularly for smaller cations like Li⁺ and Na⁺ in methanol (B129727). rsc.org In fact, while the p-benzyl derivative showed no complexation with Li⁺, the p-tert-octyl counterpart formed a stable complex. rsc.org The complexation is assessed through liquid-liquid extraction and stability constant measurements in solvents like methanol and acetonitrile (B52724). rsc.org The selectivity within the alkali series is dependent on the conformation of the calixarene, the nature of the para-substituents, the functional groups, and the solvent. rsc.org
While specific studies focusing solely on p-tert-octylcalix ysu.eduarene and alkaline earth metals are limited in the provided results, the general principles of calixarene-cation binding suggest that the size and charge of the alkaline earth metal ions would be key determinants in their complexation. The higher charge density of alkaline earth metals compared to alkali metals of similar size would likely lead to stronger interactions with the electron-rich lower rim of the calixarene.
Transition and Noble Metal Ion Coordination
The interaction of calixarene derivatives with transition and noble metal ions is an area of significant interest. Research on a p-tert-octylcalix rsc.orgarene derivative with N,N-dibenzylacetoamide functionalities showed that it could extract precious metals like palladium. researchmap.jp The extraction process involves the coordination of the metal ion with the carbonyl oxygen atoms of the amide groups. researchmap.jp Although this study was on a calix rsc.orgarene, the principles can be extended to p-tert-octylcalix ysu.eduarene. A pentamethyl ester derivative of p-tert-octylcalix ysu.eduarene has been shown to complex with silver ions. rsc.org The binding properties were evaluated through liquid-liquid extraction in methanol and acetonitrile. rsc.org
Ketonic derivatives of p-tert-octylcalix rsc.orgarene have also been investigated for their extraction behavior towards precious metals, showing extraction capabilities for silver, palladium, and platinum in nitric acid media. researchmap.jp The extraction mechanism is believed to involve the coordination of the metal ion with the carbonyl oxygen atoms at the lower rim of the calixarene. researchmap.jp
Heavy Metal Ion Sequestration
Calixarenes are explored for their potential in sequestering toxic heavy metal ions from aqueous solutions. While direct studies on p-tert-octylcalix ysu.eduarene for heavy metal sequestration were not prominent in the search results, related research on other calixarenes provides valuable insights. For instance, resorcin rsc.orgarenes have been shown to complex with heavy metals like Cu²⁺, Pb²⁺, and Hg²⁺. mdpi.com Also, a chitosan-p-tert-butylcalix rsc.orgarene polymer has been synthesized and demonstrated to be a highly efficient adsorbent for mercury ions (Hg²⁺). nih.gov These findings suggest that appropriately functionalized p-tert-octylcalix ysu.eduarenes could also be effective in the sequestration of heavy metal ions, a critical application in environmental remediation.
Lanthanoid and Actinide Complexation
The complexation of f-block elements, including lanthanoids and actinides, by calixarenes is driven by the hard acid nature of these metal ions, which have a strong affinity for the hard oxygen donor atoms of the calixarene's lower rim. psu.edu Studies on p-tert-butylcalix ysu.eduarene have shown that it can form dimeric complexes with lanthanide ions such as Eu(III), Gd(III), and Tb(III) in the presence of a base. psu.edursc.org The calixarene ligand deforms from its typical cone conformation upon complexation. rsc.org
Furthermore, phosphorylated calixarenes are particularly effective in the extraction and separation of actinides and lanthanides. acs.orgresearchgate.net For example, 5,11,17,23-tetra(para-tert-octyl)-25,26,27,28-tetrakis(dimethylphosphinoylmethoxy)calix rsc.orgarene has been used as a synergistic agent in the solvent extraction of trivalent lanthanoids. researchgate.net This suggests that similar modifications to p-tert-octylcalix ysu.eduarene could yield potent ligands for the selective complexation of lanthanoids and actinides, which is important for nuclear waste reprocessing and rare earth element separation. jst.go.jp
Encapsulation of Neutral Organic Molecules
In addition to binding charged species, p-tert-octylcalix ysu.eduarene can encapsulate neutral organic molecules within its hydrophobic cavity. This host-guest interaction is primarily driven by van der Waals forces and hydrophobic effects. It has been reported that p-tert-octylcalix ysu.eduarene forms a complex with toluene (B28343). rsc.org This ability to form solid-state complexes is a characteristic feature of many calixarenes. rsc.org The size and shape of the guest molecule relative to the host's cavity are critical factors for stable complex formation.
Mechanisms of Host-Guest Binding
The formation of a host-guest complex between p-tert-octylcalixarene and a guest molecule is a thermodynamically driven process. The stability of the resulting complex is determined by a combination of several non-covalent interactions.
Electrostatic forces play a critical role, especially when charged or highly polar guests are involved. The most prominent of these is the cation-π interaction , where a cationic guest (e.g., a quaternary ammonium (B1175870) ion) is stabilized by the electron-rich π-system of the calixarene's aromatic cavity. The partial negative charge on the interior face of the phenol (B47542) rings interacts favorably with the positive charge of the cation. Furthermore, if the lower-rim hydroxyl groups are deprotonated to form phenoxides, the resulting anionic cavity can bind metal cations or organic cations through strong ion-ion interactions.
For neutral, nonpolar guests, the hydrophobic effect is often the dominant driving force for complexation, particularly in polar solvents like water or methanol. The encapsulation of a hydrophobic guest inside the calixarene's cavity leads to the release of ordered solvent molecules from the surfaces of both the host and guest into the bulk solvent. This desolvation process results in a significant positive change in entropy, which favorably contributes to the Gibbs free energy of binding. Concurrently, van der Waals forces , which are distance-dependent attractive forces between atoms, provide stabilization once the guest is situated within the cavity. These forces are maximized when there is a high degree of shape and size complementarity between the host and guest, allowing for optimal surface contact. The dense array of C-H bonds from the tert-octyl groups and methylene bridges provides a large surface area for these interactions.
The lower rim of p-tert-octylcalixarene features a ring of hydroxyl (-OH) groups that are crucial for both stabilizing the host's conformation and interacting with guests. These hydroxyl groups can act as hydrogen bond donors to guest molecules containing acceptor atoms like oxygen (e.g., ketones, ethers) or nitrogen (e.g., amines). They can also act as hydrogen bond acceptors (via the oxygen lone pairs) for suitable donor guests. The hydroxyl groups on the lower rim are engaged in an intramolecular hydrogen-bonding network that stabilizes the calixarene's cone conformation. Guest binding via hydrogen bonds often occurs in competition with this intramolecular network, and the strength of the host-guest interaction must be sufficient to overcome the energetic cost of disrupting the host's internal stabilization.
Cation-π and π-π Stacking Interactions
The unique molecular architecture of p-tert-octylcalix liverpool.ac.ukarene, characterized by a hydrophobic cavity formed by five p-tert-octylphenol units, provides a versatile platform for engaging in non-covalent interactions, particularly cation-π and π-π stacking interactions. These forces are fundamental to its function as a molecular receptor in host-guest chemistry.
Cation-π Interactions:
The electron-rich aromatic rings of the calixarene cavity are capable of forming strong, non-covalent bonds with cations. This cation-π interaction arises from the electrostatic attraction between a positive charge (cation) and the quadrupole moment of the π-system of the aromatic rings. wikipedia.org While specific studies detailing the cation-π interactions of p-tert-octylcalix liverpool.ac.ukarene are limited, extensive research on related calixarenes, such as p-tert-butylcalix nih.govarene, provides significant insights. These studies have shown that the binding strength is influenced by several factors including the nature of the cation, the number of available π-faces, and their geometric arrangement relative to the cation. nih.gov
In the context of p-tert-octylcalix liverpool.ac.ukarene, the five phenol units create a sizable and electron-dense cavity, which is anticipated to effectively bind a variety of cations. The bulky p-tert-octyl groups at the upper rim can further influence the binding by sterically directing the guest into the cavity and potentially enhancing the interaction by creating a more enclosed, non-polar microenvironment. It is known that calixarenes can be used as extractants for ammonium compounds, an interaction driven by π-cation and lone pair interactions. cea.fr The larger cavity of the calix liverpool.ac.ukarene, compared to the calix nih.govarene, allows for the accommodation of larger cations. nih.gov
π-π Stacking Interactions:
π-π stacking interactions are another crucial non-covalent force in the supramolecular chemistry of calixarenes, occurring between the aromatic rings of the calixarene and those of a suitable guest molecule. libretexts.org These interactions are a combination of dispersion and dipole-induced dipole forces. libretexts.org The conformation of the calixarene plays a significant role in determining the nature and strength of these interactions.
For instance, p-tert-octylcalix liverpool.ac.ukarene has been reported to form a complex with toluene, indicating a favorable π-π stacking interaction between the calixarene's aromatic walls and the guest's phenyl ring. rsc.org In a related example, p-tert-octylcalix nih.govarene forms an intercalato-clathrate with toluene, where toluene molecules are captured between, rather than within, the calixarene molecules, showcasing the versatility of π-π interactions in forming different supramolecular architectures. rsc.org Quantum-chemical investigations on other calixarenes, such as calix mdpi.comarene hexasulfonate with p-nitrophenol, have suggested that π-π interactions are a key driving force for complex formation. researchgate.net
The following table provides a conceptual overview of the types of interactions and potential guest molecules for p-tert-octylcalix liverpool.ac.ukarene based on documented interactions of related calixarenes.
| Interaction Type | Potential Guest Molecule/Ion | Basis of Interaction | Reference |
| Cation-π | Quaternary Ammonium Salts | Electrostatic attraction between the cation and the electron-rich cavity. | researchgate.net |
| π-π Stacking | Toluene | Overlap of π-orbitals between the host's aromatic rings and the guest molecule. | rsc.org |
Solvent and Counterion Effects on Complexation Thermodynamics
The thermodynamics of host-guest complexation involving p-tert-octylcalix liverpool.ac.ukarene are profoundly influenced by the surrounding medium, specifically the solvent and the nature of the counterions present. These factors can significantly alter the stability and selectivity of complex formation.
Solvent Effects:
The complexation process is often a balance between enthalpy and entropy. For many calixarene-cation complexes in non-aqueous media, the formation is enthalpically driven. researchgate.net However, the entropic contribution, which is largely associated with the desolvation of the host and guest, can also be a determining factor. The bulky and hydrophobic p-tert-octyl groups on the calix liverpool.ac.ukarene are expected to enhance its solubility in non-polar organic solvents, which can in turn influence the energetics of guest binding by modifying the solvation shell of the host molecule.
The following table illustrates the Gibbs free energy of transfer (ΔtGo) for ethyl p-tert-butylcalix liverpool.ac.ukarene pentanoate from acetonitrile to other solvents, providing insight into the solvent's influence on the ligand's stability in different media. A similar trend would be expected for the p-tert-octyl derivative, albeit with potential differences in magnitude due to the larger alkyl groups.
| Solvent | ΔtGo (kJ mol-1) |
| Methanol | 10.5 |
| N,N-Dimethylformamide | -1.5 |
| Dimethylsulfoxide | -1.2 |
| Propylene Carbonate | -0.6 |
| Data for ethyl p-tert-butylcalix liverpool.ac.ukarene pentanoate from acetonitrile. Adapted from reference nih.gov. |
Counterion Effects:
The nature of the counterion associated with a cationic guest can have a substantial impact on the complexation process. In solvent extraction systems using ketonic derivatives of p-tert-octylcalix nih.govarene, it was observed that in chloride media, the extraction of precious metals was poor due to strong competitive complexation of the metal cations with chloride anions. researchmap.jp This highlights that for effective complexation and extraction, the calixarene must be able to displace the counterions from the cation's coordination sphere. researchmap.jp
The thermodynamics of complexation are therefore not solely a function of the host and the cation, but of the entire ionic ensemble, including the counterion. The strength of the interaction between the cation and its counterion in a given solvent will dictate the effective concentration of "free" cations available for binding by the calixarene. In some cases, the counterion may even be co-extracted with the complex to maintain charge neutrality in the organic phase.
| Thermodynamic Parameter | Description |
| ΔGoc | Standard Gibbs free energy of complexation in a given solvent. |
| ΔHoc | Standard enthalpy of complexation, reflecting the bond formation between host and guest. |
| ΔSoc | Standard entropy of complexation, largely influenced by changes in solvation. |
While specific thermodynamic data for p-tert-octylcalix liverpool.ac.ukarene is not abundant, studies on analogous systems consistently demonstrate that a comprehensive understanding of its host-guest chemistry requires careful consideration of both the solvent medium and the accompanying counterions.
Applications of P Tert Octylcalix 1 Arene in Advanced Materials and Chemical Technologies
Separation and Extraction Technologies
The ability of p-tert-octylcalix acs.orgarene and its derivatives to selectively encapsulate ions and molecules makes them highly effective in various separation and extraction processes. This is particularly valuable in hydrometallurgy and environmental remediation for the recovery of valuable metals and the removal of toxic ions from aqueous solutions.
Derivatives of p-tert-octylcalixarenes have demonstrated notable capabilities in the selective extraction of metal ions from aqueous environments. While much of the detailed research has focused on the four-membered (calix nankai.edu.cnarene) and eight-membered (calix researchgate.netarene) analogues, the principles of host-guest chemistry are fundamental to the entire calixarene (B151959) family. For instance, p-tert-butylcalix researchgate.netarene has been shown to extract divalent heavy metal ions like cadmium(II), nickel(II), copper(II), and silver(I) from aqueous ammonia (B1221849) solutions. nih.gov The extraction efficiency is influenced by the pH of the solution and the specific organic solvent used. nih.gov In systems containing ethylenediamine, a remarkable extraction efficiency of 97% for copper(II) and 90% for cadmium(II) has been observed, while the extraction of cobalt(II) and nickel(II) was suppressed. nih.gov
The introduction of specific functional groups to the calixarene scaffold is a key strategy to enhance extraction selectivity. Phosphorylated calixarenes, for example, are known to complex a wide range of metal ions, with selectivity being finely tuned by the precise ligand structure. acs.org Similarly, derivatives of p-tert-octylcalix nankai.edu.cnarene bearing ketone, amide, and pyridine (B92270) functionalities have shown high selectivity for precious metal ions. researchmap.jp The extraction process is often rapid, with equilibrium being reached within minutes for certain metal ions like palladium. researchmap.jp
The table below summarizes the extraction efficiency of p-t-butylcalix researchgate.netarene for various metal ions from an aqueous solution containing ethylenediamine.
| Metal Ion | Extraction Efficiency (%) |
| Copper(II) | 100 |
| Cadmium(II) | 90 |
| Cobalt(II) | 0 |
| Nickel(II) | 0 |
| Data sourced from studies on p-t-butylcalix researchgate.netarene, a related calixarene. nih.gov |
The recovery of precious and strategic metals from industrial waste and low-grade ores is of significant economic and environmental importance. Calixarenes, including p-tert-octylcalix acs.orgarene derivatives, are promising reagents for these applications due to their high selectivity. researchgate.net Research on p-tert-octylcalix nankai.edu.cnarene derivatives has highlighted their effectiveness in extracting precious metals. For instance, a phenyl ketonic derivative of p-tert-octylcalix nankai.edu.cnarene demonstrated superior extraction efficiency for palladium compared to its methyl ketonic counterpart across a range of nitric acid concentrations. researchgate.netresearchmap.jp This derivative also moderately extracted silver and platinum at low nitric acid concentrations. researchgate.netresearchmap.jp
The use of droplet-based microreactors has been shown to significantly accelerate the extraction process. With p-tert-octylcalix nankai.edu.cnarene derivatives, high extraction percentages for silver (98%), palladium (96%), and platinum (93%) were achieved in just 4 seconds in an individual metal system, a stark contrast to the 24 to 72 hours required in a batch system. researchgate.net This highlights the potential for developing highly efficient and rapid metal recovery processes.
The following table presents the extraction percentages of precious metals using a p-tert-octylcalix nankai.edu.cnarene derivative in a droplet-based microreactor.
| Metal Ion | Extraction Percentage (%) | Time to Equilibrium |
| Silver(I) | 98 | 4 seconds |
| Palladium(II) | 96 | 4 seconds |
| Platinum(IV) | 93 | 4 seconds |
| Data sourced from studies on p-tert-octylcalix nankai.edu.cnarene derivatives. researchgate.net |
The extraction efficiency of calixarenes is intrinsically linked to their structural features. The size of the macrocyclic cavity, the conformation of the molecule (e.g., cone, 1,2-alternate), and the nature of the functional groups appended to the upper and lower rims all play crucial roles. researchmap.jpmdpi.com The five-membered ring of p-tert-octylcalix acs.orgarene provides a specific cavity size that can be more suitable for certain guest ions compared to its smaller (calix nankai.edu.cnarene) or larger (calix nih.govarene, calix researchgate.netarene) homologues. This "size-fitting effect" is a fundamental principle in host-guest chemistry. researchmap.jp
For example, studies on p-tert-octylcalix nankai.edu.cnarene and p-tert-octylcalix nih.govarene have shown that the cyclic tetramer was more effective for the extraction of trivalent rare earth metal ions due to this size-fitting effect. researchmap.jp Furthermore, the flexibility of the side arms and the electronic properties of the coordinating atoms (e.g., the electron density on carbonyl oxygen atoms) significantly influence the extraction behavior. researchgate.netresearchmap.jp The presence of bulky aromatic rings in the side arms can also affect the extraction properties. researchmap.jp The inherent mobility and conformational possibilities of the calix acs.orgarene structure, which can interconvert between different conformations, add another layer of complexity and potential for tuning its extraction properties. researchgate.net
Supramolecular Assemblies and Material Development
The ability of p-tert-octylcalix acs.orgarene to self-assemble into larger, ordered structures is a cornerstone of its application in materials science. These supramolecular assemblies can take various forms, from discrete nanoparticles to extended networks, each with unique properties and potential uses.
Calixarenes, including their p-tert-octyl derivatives, are excellent building blocks for the construction of nano- and microstructures through self-assembly. By modifying calixarenes to create amphiphilic molecules (having both hydrophobic and hydrophilic parts), they can spontaneously form organized assemblies like micelles and vesicles in solution. nankai.edu.cnpku.edu.cn For instance, PEGylated p-tert-octylcalix researchgate.netarenes, which have hydrophilic polyethylene (B3416737) glycol (PEG) chains attached to the hydrophobic calixarene core, can form inclusion complexes and supramolecular aggregates that enhance the solubility of other molecules. nih.govnih.gov
The formation of vesicles, which are hollow spherical structures with a bilayer membrane, has been demonstrated with various calixarenes. nankai.edu.cn These vesicles can encapsulate other molecules and respond to external stimuli like changes in temperature or pH, making them promising for applications such as drug delivery. nankai.edu.cnnih.gov Similarly, the self-assembly of pillar acs.orgarenes, a related class of macrocycles, into supramolecular polymers can lead to the formation of rod-like microfibril nanostructures. rsc.org The formation of organogels, which are gel-like materials with a liquid organic phase, has also been observed with calixarene derivatives.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a highly ordered structure and tunable functionality. nih.govjiangnan.edu.cn Integrating macrocyclic hosts like calixarenes into COFs is a promising strategy to translate the principles of supramolecular recognition from solution to the solid state. nih.gov This creates materials with permanent, accessible pores and selective molecular recognition capabilities. nih.govrsc.org
While direct integration of p-tert-octylcalix acs.orgarene into COFs is an emerging area, research on related pillar acs.orgarenes has demonstrated the potential of this approach. A pillar acs.orgarene-based COF exhibited selective adsorption of certain gases and enhanced binding of specific organic molecules compared to a similar framework without the macrocycle. nih.gov This indicates that the unique cavity of the embedded macrocycle plays a critical role in the material's performance. nih.gov The incorporation of calixarenes into COFs can be achieved by using calixarene derivatives with appropriate functional groups that can participate in the polymerization reaction to form the framework. jiangnan.edu.cn This strategy opens up possibilities for creating advanced materials for high-efficiency molecular separation, heterogeneous catalysis, and sensing applications. nih.gov
Supramolecular Polymers and Adhesion Properties
The ability of calix nih.govarenes to form host-guest complexes is a cornerstone of their use in constructing supramolecular polymers. These polymers are long-chain structures formed and held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest recognition. This approach allows for the creation of "smart" materials that can be responsive to external stimuli.
Research has demonstrated the formation of supramolecular polymers using calix nih.govarene derivatives as key recognition units. tandfonline.com For instance, polymers incorporating p-tert-butylcalix nih.govarene have been synthesized. nankai.edu.cn These structures can be of an A-B type, formed through the self-assembly of heteroditopic monomers, or an AA/BB type, resulting from the interaction between complementary homoditopic host and guest monomers. nankai.edu.cn The driving force for this polymerization is often the strong binding affinity between the calix nih.govarene cavity and specific guest molecules, such as primary alkylammonium ions. nankai.edu.cn
A notable example involves a poly(p-phenyleneethynylene) polymer that features two calix nih.govarene cavities attached to a rigid spacer. tandfonline.comacs.orgacs.org This design allows for the construction of extensive supramolecular networks through host-guest interactions with complementary molecules like 1,10-decanediyldiammonium or C₆₀ fulleropyrrolidine. tandfonline.comacs.orgacs.org The intermediate cavity size of calix nih.govarene is particularly well-suited for encapsulating fullerenes like C₆₀ and C₇₀. nih.gov The assembly and disassembly of these polymer networks can often be controlled by external stimuli, such as changes in pH (acid/base). nankai.edu.cn
While the focus is often on the formation of these polymers, the functional groups appended to the calixarene units can influence the material's bulk properties, such as adhesion. For example, the functionalization of related calix acs.orgarenes with methacrylated phosphonic acids has been shown to impact the adhesive properties of composites they are part of. rsc.org Similarly, strong interfacial adhesion has been noted between pillar nih.govarenes and graphene oxide, driven by hydrogen bonding. frontiersin.org This suggests that the surface chemistry of calix nih.govarene-based polymers could be tailored to control adhesion for specific applications.
Chemical Sensing and Chemodosimetry
The pre-organized and electron-rich cavity of calix[n]arenes makes them exceptional candidates for the development of chemical sensors. frontiersin.org They can be chemically modified to selectively bind a wide variety of analytes, from metal ions to neutral molecules, and to signal this binding event through measurable outputs. nih.gov
Design Principles for Calix[n]arene-Based Sensors
The design of calix[n]arene-based sensors relies on several core principles stemming from their unique molecular architecture:
Pre-organized Cavity : Calix[n]arenes possess a well-defined, cup-like cavity that can act as a binding site for guest ions or molecules. frontiersin.orgnih.gov The size of this cavity can be selected by choosing the appropriate number of phenol (B47542) units (the 'n' in calix[n]arene). nih.gov
Tunable Functionalization : The upper and lower rims of the calixarene scaffold can be easily and selectively modified with various chemical groups. tandfonline.com This allows for the fine-tuning of the sensor's selectivity and binding affinity for a specific target analyte. Functionalization can introduce specific ligating sites for metal ions or recognition motifs for organic molecules.
Signal Transduction : The binding event must be converted into a detectable signal. This is typically achieved by attaching a signaling unit (e.g., a chromophore or fluorophore) to the calixarene platform. nankai.edu.cn The host-guest interaction then modulates the photophysical properties of the signaling unit, resulting in a change in color or fluorescence.
Conformational Flexibility : Calix acs.orgarenes, for example, can exist in different conformations (cone, partial cone, 1,2-alternate, 1,3-alternate). tandfonline.com The cone conformation is often the most suitable for selective recognition due to its rigid and pre-organized cavity. nih.gov The larger and more flexible calix nih.govarene cavity provides a different balance of pre-organization and adaptability. nih.gov
Ion-Selective Electrodes (ISEs)
Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. Calix[n]arene derivatives have been widely used as ionophores—the active recognition element—in the membranes of these electrodes. nih.gov Their ability to selectively form stable complexes with target ions is crucial for the electrode's performance.
A specific example is the use of a cone-conformation (2-pyridylmethoxy)-p-t-octylcalix acs.orgarene as an ionophore for a silver ion-selective electrode (Ag⁺-ISE). nih.govresearchgate.net The performance of this electrode was found to be highly dependent on the composition of the PVC membrane, particularly the amount of a lipophilic salt additive, potassium tetrakis(p-chlorophenyl)borate (KTpClPB). nih.gov This additive helps to eliminate interference from anions in the sample. nih.gov The optimized electrode demonstrated a linear response to silver ions over a wide concentration range. nih.gov
| Electrode Parameter | Finding | Source |
| Ionophore | (2-pyridylmethoxy)-p-t-octylcalix acs.orgarene | nih.gov |
| Target Ion | Silver (Ag⁺) | nih.gov |
| Membrane Matrix | Polyvinyl chloride (PVC) | nih.gov |
| Key Additive | Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | nih.gov |
| Linear Range | 10⁻⁵.⁵ to 10⁻² M | nih.gov |
| Function of Additive | Removes anion interference, improving cation response | nih.gov |
This research highlights how derivatives of p-tert-octylcalix[n]arenes can be effectively employed in electrochemical sensing applications.
Luminescent and Colorimetric Sensing Mechanisms
Luminescent and colorimetric sensors provide an optical response (a change in light emission or color) upon analyte detection, which can often be observed with the naked eye. Calix[n]arenes are excellent scaffolds for such sensors when conjugated with a fluorophore or chromophore. nankai.edu.cn
The sensing mechanism typically involves one of several photophysical processes:
Photoinduced Electron Transfer (PET) : In a PET sensor, the calixarene's receptor unit and the attached fluorophore are designed so that in the "off" state (no analyte), an electron transfer from the receptor quenches the fluorophore's emission. When the target ion binds to the receptor, it changes the receptor's electronic properties, inhibiting the PET process and "turning on" the fluorescence.
Förster Resonance Energy Transfer (FRET) : This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and changing the emission spectrum. This principle has been used to create switchable photosensitizers based on pillar nih.govarenes. rsc.org
Exciplex/Excimer Formation : Analyte binding can promote or inhibit the formation of excited-state complexes (exciplexes or excimers), which have different emission properties than the monomeric fluorophore.
Colorimetric Changes : Binding of an analyte can induce a change in the electronic structure of an attached chromophore, leading to a shift in its absorption spectrum and a visible color change. ysu.edu
For example, calix acs.orgarene-coumarin conjugates have been shown to sense Na⁺ and K⁺ ions through distinct changes in fluorescence intensity. acs.org Similarly, other calix acs.orgarene derivatives can detect ions like Zn²⁺ through significant fluorescence enhancement ("turn-on" sensing). tandfonline.com
Logic Gate Implementations
The concept of molecular logic gates extends the principles of digital logic to the molecular level, where chemical or physical inputs are processed by a molecule to produce a readable output, such as a change in fluorescence. nih.govpublish.csiro.au A molecule that performs a logical operation is essentially a sensor that responds to multiple inputs in a predefined, logical way (e.g., AND, OR, INHIBIT).
Calixarene-based sensors are well-suited for creating molecular logic gates due to their ability to incorporate multiple binding sites and signaling units. For instance, an anthraquinone-modified calix acs.orgarene has been reported to function as an INHIBIT logic gate. In this system, the fluorescence signal generated by the binding of one input (e.g., Ca²⁺) can be blocked or "inhibited" by the presence of a second input.
More complex logic operations can also be designed. A thiosemicarbazone-functionalized pillar nih.govarene was used to create a series of logic gates by leveraging its solvent-dependent selective recognition of different ions (Cu²⁺, Hg²⁺, and CN⁻). By defining the ions and solvent systems as inputs and the fluorescence response as the output, various logic functions could be implemented. This demonstrates the potential for developing sophisticated chemical information-processing systems based on macrocyclic hosts.
Catalysis in Supramolecular Systems
Supramolecular catalysis utilizes the confined environment of a host molecule's cavity to influence a chemical reaction, often mimicking the function of enzymes. The host molecule acts as a nanoreactor, binding the substrate(s), stabilizing the transition state, and potentially leading to enhanced reaction rates and product selectivity.
Calixarenes and related macrocycles, such as resorcin acs.orgarenes, are effective supramolecular catalysts. rsc.org Their cavities can create a microenvironment that is distinct from the bulk solution, concentrating reactants and shielding reactive intermediates.
A prominent example is the use of a self-assembled hexameric capsule of resorcin acs.orgarene as a catalyst for several organic reactions. This capsule can promote:
Carbonyl-ene cyclization : The cyclization of (S)-citronellal to isopulegol.
Elimination : The dehydration of 1,1-diphenylethanol.
Isomerization : The rearrangement of α-pinene and β-pinene.
In these cases, the role of the supramolecular catalyst is to promote the protonation of the substrate, leading to the formation of a cationic intermediate that is stabilized within the capsule's cavity. This stabilization results in significant rate acceleration and unique product selectivity compared to reactions catalyzed by conventional Brønsted or Lewis acids. Although this example uses a resorcin acs.orgarene, the underlying principle—using a molecular container to stabilize a reactive intermediate—is directly applicable to systems based on p-tert-octylcalix nih.govarene. The larger and more flexible cavity of a calix nih.govarene could potentially accommodate different substrates or transition states, opening avenues for new catalytic applications.
Supramolecular Carriers and Solubilization Agents
The unique molecular architecture of p-tert-octylcalix mdpi.comarene, featuring a hydrophobic cavity and a modifiable rim, positions it as a candidate for applications in supramolecular chemistry, particularly as a carrier for smaller molecules. Its ability to engage in host-guest interactions is the foundation for its potential use as a solubilizing agent.
Inclusion Complex Formation for Enhanced Solubilization
The primary mechanism by which p-tert-octylcalix mdpi.comarene can act as a solubilization agent is through the formation of inclusion complexes. This process involves the encapsulation of a "guest" molecule within the three-dimensional cavity of the calixarene "host." The hydrophobic interior of the calixarene cavity provides a favorable environment for nonpolar guest molecules, effectively shielding them from a surrounding polar solvent like water.
Research has confirmed that p-tert-octylcalix mdpi.comarene is capable of forming such host-guest complexes. For instance, it has been documented to form a stable complex with toluene (B28343), where the toluene molecule is situated within the calixarene basket. researchgate.net This demonstrates the fundamental capability of the macrocycle to encapsulate guest molecules that are sterically and chemically compatible with its cavity.
Furthermore, derivatives of p-tert-octylcalix mdpi.comarene have been synthesized to explore their binding properties. The pentamethyl ester derivative, for example, has been studied for its ability to form complexes with various metal ions in solution. nih.gov While the guests in this case are inorganic cations rather than neutral organic molecules, the studies highlight the versatility of the calix mdpi.comarene scaffold in acting as a host through complexation. nih.gov The use of p-tert-octylcalix mdpi.comarene as a stationary phase in gas chromatography also relies on its ability to form inclusion complexes, where it selectively interacts with analytes passing through the column. dntb.gov.ua
Although the formation of inclusion complexes is a prerequisite for enhancing the solubility of poorly soluble compounds, detailed studies quantifying the solubilization efficiency of specific drugs or nonpolar molecules by the parent p-tert-octylcalix mdpi.comarene are not extensively documented in the available literature. However, the confirmed ability to form stable inclusion complexes provides a strong basis for this potential application.
Table 1: Examples of Guest Molecules Forming Inclusion Complexes with p-tert-Octylcalix mdpi.comarene and its Derivatives
| Host Compound | Guest Molecule/Ion | Context of Complexation | Reference |
|---|---|---|---|
| p-tert-Octylcalix mdpi.comarene | Toluene | Solid-state complex formation | researchgate.net |
| Pentamethyl ester of p-tert-octylcalix mdpi.comarene | Alkali metal ions | Liquid-liquid extraction and complexation studies | nih.gov |
| Pentamethyl ester of p-tert-octylcalix mdpi.comarene | Silver (Ag⁺) ion | Complexation studies in methanol (B129727) and acetonitrile (B52724) | nih.gov |
| p-tert-Octylcalix mdpi.comarene | Various gas analytes | Host-guest interactions in gas chromatography | dntb.gov.ua |
Supramolecular Aggregates for Encapsulation
Beyond the formation of simple 1:1 host-guest complexes, another advanced application for calixarenes in solubilization involves the formation of supramolecular aggregates, such as micelles or nanoparticles. This behavior is typically observed in amphiphilic calixarene derivatives, which possess both hydrophobic and hydrophilic regions. In aqueous solutions, these amphiphilic molecules can self-assemble above a certain concentration—the critical aggregation concentration (CAC)—into larger, ordered structures. The hydrophobic cores of these aggregates can serve as reservoirs to encapsulate poorly water-soluble guest molecules, leading to a significant increase in their apparent solubility. nih.gov
This strategy has been effectively demonstrated for other members of the calixarene family, such as PEGylated p-tert-octylcalix mdpi.comarene, which forms nanosized aggregates capable of solubilizing drugs like silibinin. nih.gov However, for p-tert-octylcalix mdpi.comarene specifically, there is limited available research documenting its functionalization to produce amphiphilic derivatives or its subsequent self-assembly into supramolecular aggregates for encapsulation purposes. The parent p-tert-octylcalix mdpi.comarene is a lipophilic molecule and is not expected to form such aggregates in aqueous media without chemical modification to introduce significant hydrophilic character. researchgate.net
Therefore, while the conceptual framework for using calixarene-based aggregates as high-capacity carriers is well-established, its specific application using the p-tert-octylcalix mdpi.comarene scaffold remains an area for future investigation.
Computational and Theoretical Investigations of P Tert Octylcalix 1 Arene Systems
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations have been instrumental in understanding the structural and dynamic properties of p-tert-butylcalix researchgate.netarene and its derivatives. These methods allow for the investigation of complex host-guest systems, providing insights into their conformational landscapes and interaction dynamics at an atomic level.
One significant study employed MM and MD simulations to explore the complexation behavior of an ester derivative of p-tert-butylcalix researchgate.netarene with various butylammonium (B8472290) ions. researchgate.net Consistent Valence Forcefield (CVFF) was utilized to calculate the molecular mechanics energies of the host, guest, and their complexes. researchgate.net To explore the conformational space, constant temperature molecular dynamics simulations were performed at 300 K for a duration of 3 nanoseconds. researchgate.net This approach allowed for the identification of low-energy conformations of the host-guest complexes.
The simulations revealed that the calix researchgate.netarene derivative preferentially binds the linear n-butylammonium ion over its branched isomers. researchgate.net The stability of the complexes was found to decrease in the order: n-butylammonium > iso-butylammonium > sec-butylammonium > tert-butylammonium. researchgate.net These computational findings are in good agreement with experimental results, underscoring the predictive power of MM and MD simulations in these systems. researchgate.net The simulations also provided a dynamic picture of the ionophoric behavior of the host-guest complexes. researchgate.net
The use of different force fields, such as MM+, has also been reported for expressing the molecular mechanics energies of p-tert-butylcalix researchgate.netarene systems. researchgate.net These simulations are crucial for obtaining initial structures that can be further refined with higher levels of theory.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
While comprehensive Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies specifically on p-tert-octylcalix researchgate.netarene are not widely available in the literature, related ab initio and semi-empirical quantum mechanical methods have been applied to the p-tert-butylcalix researchgate.netarene system, providing foundational knowledge.
Ab initio Hartree-Fock (HF) calculations at the 6-31G level of theory have been used to optimize the structures and calculate the complexation energies of a penta-O-tert-butyl ester derivative of p-tert-butylcalix researchgate.netarene with a series of alkyl ammonium (B1175870) guests. researchgate.net These studies revealed that the host has a significantly higher affinity for the ammonium cation without any alkyl group, with the complexation ability decreasing as the steric bulk of the alkyl group increases. researchgate.net The calculated order of complexation efficiency was found to be NH4+ > MeNH3+ > EtNH3+ ≈ n-PrNH3+ ≈ n-BuNH3+ > iso-BuNH3+ > sec-BuNH3+ > tert-BuNH3+. researchgate.net
Semi-empirical quantum mechanical methods, such as AM1, have also been employed to calculate binding energies and enthalpies of formation for the complexes of p-tert-butylcalix researchgate.netarene derivatives with butylammonium ions. researchgate.netresearchgate.net The results from these semi-empirical calculations corroborated the findings from molecular mechanics, showing a preference for the n-butylammonium guest. researchgate.netresearchgate.net
Although not specifically on calix researchgate.netarenes, DFT calculations on similar macrocycles like pillar researchgate.netarenes have been performed using functionals like wB97XD with the 6-311G(2p,2d) basis set to study their stability and formation. nih.gov Such methodologies could be readily applied to p-tert-octylcalix researchgate.netarene to gain deeper insights into its electronic structure and reactivity.
Elucidation of Binding Modes and Interaction Energetics
Computational studies have been pivotal in elucidating the specific binding modes and quantifying the energetics of interaction between p-tert-butylcalix researchgate.netarene derivatives and various guest molecules. The primary binding mode for cationic guests, such as alkylammonium ions, is the "endo-cone" conformation, where the guest is included within the cavity of the cone-shaped calixarene (B151959). researchgate.netresearchgate.net
The interaction is primarily driven by cation-π interactions between the positively charged ammonium group and the electron-rich aromatic rings of the calixarene. researchgate.net Additionally, hydrogen bonding between the ammonium protons and the oxygen atoms of the lower rim substituents of the calixarene further stabilizes the complex. researchgate.net
The energetics of these interactions have been quantified using various computational methods. For instance, semi-empirical AM1 calculations determined the complexation energies for a p-tert-butylcalix researchgate.netarene ester derivative with different butylammonium isomers. researchgate.net Ab initio HF/6-31G calculations have also provided valuable data on complexation energies with a broader range of alkylammonium guests. researchgate.net
Below is a data table summarizing the calculated complexation energies from a study on a p-tert-butylcalix researchgate.netarene ester derivative.
| Guest Cation | AM1 Complexation Energy (kcal/mol) | MM (CVFF) Complexation Energy (kcal/mol) |
|---|---|---|
| n-Butylammonium | -28.98 | -29.40 |
| iso-Butylammonium | -25.54 | -27.81 |
| sec-Butylammonium | -19.16 | -26.47 |
| tert-Butylammonium | -17.65 | -25.59 |
Data adapted from studies on a p-tert-butylcalix researchgate.netarene derivative. The values represent the relative stability of the complexes. researchgate.net
Prediction of Conformational Preferences and Transformations
Theoretical calculations have been essential in predicting the conformational preferences of calix researchgate.netarenes. For p-tert-butylcalix researchgate.netarene, four main conformations are possible: cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.netrsc.org The cone conformation is generally the most stable and is crucial for the selective inclusion of guest molecules within the cavity. researchgate.net The stability of the cone conformation is attributed to the intramolecular hydrogen bonding network among the hydroxyl groups at the lower rim.
DFT calculations on p-tert-butylcalix researchgate.netarene using the B3LYP/6-31+G(d,p) method have confirmed the relative stability of the various conformers, with the cone conformation being the most stable. rsc.org The predicted order of stability is: cone > 1,2-alternate > partial-cone > 1,3-alternate. rsc.org
Upon complexation with guest molecules, the conformation of the calixarene can be influenced. Ab initio studies have shown that for a p-tert-butylcalix researchgate.netarene derivative, the free host adopts a relatively distorted cone conformation. researchgate.net However, upon complexation with alkylammonium guests larger than ethylammonium, the host adopts a more symmetric and ideal cone-type conformation. researchgate.net This indicates a degree of induced fit in the binding process.
Free Energy Perturbation (FEP) Simulations
Free Energy Perturbation (FEP) is a powerful computational technique for calculating the relative free energies of binding between different ligands and a host. While specific FEP simulations for p-tert-octylcalix researchgate.netarene are not documented, the closely related Finite Difference Thermodynamic Integration (FDTI) method has been applied to a p-tert-butylcalix researchgate.netarene derivative to compute the absolute Gibbs free energies of complexation with four different butylammonium ions. researchgate.net
These calculations provide a more rigorous assessment of binding affinity than methods that only consider potential energy, as they also account for entropic contributions. The FDTI calculations confirmed the trend in complex formation observed from molecular mechanics and semi-empirical methods, showing that the n-butylammonium ion forms the most stable complex. researchgate.net
The calculated Gibbs free energies of complexation provide a quantitative measure of the binding selectivity. The results from these simulations are in excellent agreement with experimental observations, demonstrating the utility of free energy calculation methods in accurately predicting the molecular recognition behavior of calix researchgate.netarene systems. researchgate.net
The table below presents the calculated Gibbs free energies of complexation for a p-tert-butylcalix researchgate.netarene derivative with butylammonium ions.
| Guest Cation | Gibbs Free Energy of Complexation (kcal/mol) |
|---|---|
| n-Butylammonium | -11.23 |
| iso-Butylammonium | -10.05 |
| sec-Butylammonium | -9.52 |
| tert-Butylammonium | -8.68 |
Data adapted from a study on a p-tert-butylcalix researchgate.netarene derivative using the FDTI method. researchgate.net
Advanced Characterization Techniques for P Tert Octylcalix 1 Arene Supramolecular Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, VT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of calixarenes in solution.
Similarly, ¹³C NMR is used to determine the number of non-equivalent carbon atoms, which reflects the molecule's symmetry. The chemical shift of the methylene (B1212753) bridge carbons can differentiate between conformations; signals around δ 31 are typical for syn-oriented phenol (B47542) rings (as in cone conformations), while signals near δ 37 suggest an anti-orientation (as in 1,3-alternate conformations) researchgate.net.
³¹P NMR: For derivatives of p-tert-octylcalix researchgate.netarene that have been functionalized with phosphorus-containing groups (e.g., phosphinoyl pendant arms for ion extraction), ³¹P NMR is essential. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and can be used to monitor changes upon complexation with metal ions, providing insights into the binding mechanism and stoichiometry of the resulting supramolecular system.
Variable-Temperature (VT) NMR: Calix researchgate.netarenes can exhibit dynamic conformational equilibria in solution. VT-NMR is employed to study these dynamics. By recording spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of interconversion between different conformers (e.g., cone, partial cone) increases. mdpi.com The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the activation energy (ΔG‡) for the conformational process. mdpi.com This provides quantitative information about the energy barriers separating different conformers. mdpi.comnih.govrsc.org
| Technique | Observed Feature | Structural Interpretation | Typical Chemical Shift/Observation |
|---|---|---|---|
| ¹H NMR | Methylene Protons (Ar-CH₂-Ar) | Indicates conformational rigidity | Pair of doublets (cone conformation) |
| ¹³C NMR | Methylene Carbons (Ar-CH₂-Ar) | Distinguishes between syn and anti phenol rings | ~δ 31 (syn), ~δ 37 (anti) researchgate.net |
| VT-NMR | Signal Coalescence | Studies dynamic equilibria between conformers | Determination of Coalescence Temperature (Tc) mdpi.com |
| ³¹P NMR | Phosphorus Signal Shift | Monitors complexation in functionalized derivatives | Shift upon metal ion binding |
X-ray Diffraction and Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional structure of p-tert-octylcalix researchgate.netarene in the solid state. This technique is crucial for definitively determining the macrocycle's conformation, the precise arrangement of the bulky p-tert-octyl groups, and the nature of intermolecular interactions.
Crystallographic analysis reveals key structural parameters such as bond lengths, bond angles, and torsion angles. For calix researchgate.netarenes, it confirms the presence of intramolecular hydrogen bonding networks among the lower-rim hydroxyl groups, which are responsible for stabilizing the iconic cone conformation. researchgate.net Furthermore, X-ray diffraction is invaluable for characterizing host-guest complexes. It can show how a guest molecule is encapsulated within the calixarene (B151959) cavity, revealing the specific non-covalent interactions (e.g., C-H···π, hydrogen bonding) that stabilize the complex. mdpi.com Studies on related p-substituted calix researchgate.netarenes have shown they adopt distorted cone conformations in the solid state. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Molecular Conformation | Definitive assignment of cone, partial-cone, etc. | Confirms solid-state structure. researchgate.net |
| Host-Guest Interactions | Visualization of guest binding within the cavity. | Elucidates the nature of molecular recognition. mdpi.com |
| Hydrogen Bonding | Mapping of intramolecular O-H···O networks. | Explains conformational stability. researchgate.net |
| Crystal Packing | Arrangement of molecules in the crystal lattice. | Reveals intermolecular forces and solid-state architecture. |
Spectroscopic Techniques (UV-Vis, FTIR, Fluorescence)
Spectroscopic methods are widely used to study the electronic and vibrational properties of p-tert-octylcalix researchgate.netarene and its behavior in host-guest systems.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is a straightforward method to monitor complexation events in solution. The aromatic rings of the calixarene give rise to characteristic absorption bands in the UV region. Upon binding of a guest molecule, the electronic environment of these chromophores can be perturbed, leading to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. These changes can be monitored during a titration experiment to determine the stoichiometry and binding constant of the host-guest complex.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of the molecule. A key feature in the FTIR spectrum of a calixarene is the broad stretching band of the hydroxyl (O-H) groups, which indicates the presence of strong intramolecular hydrogen bonding that stabilizes the cone conformation. researchgate.net Other characteristic bands include those for aromatic C=C and C-H stretching and the vibrations associated with the tert-octyl substituents. Changes in these bands upon complexation can provide evidence of guest interaction.
Fluorescence Spectroscopy: While p-tert-octylcalix researchgate.netarene itself is not strongly fluorescent, it can be functionalized with fluorophores to create chemosensors. Fluorescence spectroscopy is an extremely sensitive technique for studying host-guest interactions. The binding of a guest analyte can modulate the fluorescence of the attached reporter group, causing either fluorescence quenching or enhancement. This response can be used to detect and quantify the concentration of specific ions or molecules with high selectivity and sensitivity. For example, complexation with metal ions can quench fluorescence through charge-transfer mechanisms. rsc.orgresearchgate.net
Mass Spectrometry (MALDI-TOF, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of p-tert-octylcalix researchgate.netarene and for identifying and characterizing its non-covalent supramolecular complexes.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the transfer of large, non-volatile molecules and their complexes from solution into the gas phase with minimal fragmentation. It is exceptionally well-suited for studying host-guest systems. In a typical experiment, a solution containing the calixarene and a guest is analyzed, and the resulting mass spectrum may show peaks corresponding to the free host, the free guest, and, most importantly, the [Host+Guest]ⁿ⁺ complex. This provides direct evidence of complex formation and allows for the determination of the binding stoichiometry (e.g., 1:1, 2:1, or more complex assemblies). researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization method useful for analyzing large molecules. The calixarene is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. MALDI-TOF is effective for confirming the molecular weight and purity of the synthesized calixarene and can also be used to detect supramolecular complexes, though it is sometimes considered less gentle than ESI for preserving delicate non-covalent interactions.
Calorimetric Methods (Isothermal Titration Calorimetry, ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard for characterizing biomolecular interactions and is equally powerful for studying supramolecular host-guest systems. wikipedia.org
In an ITC experiment, a solution of a guest molecule is titrated in small aliquots into a solution of p-tert-octylcalix researchgate.netarene at constant temperature. The instrument measures the minute heat changes that occur after each injection. malvernpanalytical.comwikipedia.org A single ITC experiment can provide a complete thermodynamic profile of the binding interaction, including:
Binding Affinity (Kₐ): A measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding.
Stoichiometry (n): The molar ratio of the guest to the host in the complex.
From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insight into the driving forces of the molecular recognition process.
| Parameter | Symbol | Information Provided |
|---|---|---|
| Binding Affinity | Kₐ | Strength of the host-guest complex. |
| Enthalpy Change | ΔH | Heat change associated with binding forces (e.g., H-bonds). |
| Entropy Change | ΔS | Change in disorder (e.g., from solvent release). |
| Gibbs Free Energy | ΔG | Overall spontaneity of the binding process. |
Microscopic Techniques (TEM, SEM)
When p-tert-octylcalix researchgate.netarene is used as a building block for larger supramolecular structures, such as nanoparticles, vesicles, or thin films, microscopic techniques are essential for visualizing their morphology and structure.
Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of nanoscale materials. It is used to determine the size, shape, and size distribution of nanoparticles or aggregates formed by p-tert-octylcalix researchgate.netarene. By transmitting a beam of electrons through an ultrathin sample, TEM can reveal internal structural details of the assemblies.
Scanning Electron Microscopy (SEM): SEM is used to characterize the surface topography of materials. It scans a focused electron beam over a sample's surface to produce an image. SEM is ideal for studying the morphology of solid-state structures, such as films or larger crystalline aggregates of p-tert-octylcalix researchgate.netarene, providing information on surface texture and three-dimensional shape.
Future Directions and Emerging Research Avenues for P Tert Octylcalix 1 Arene
Development of Next-Generation Functionalized Calixresearchgate.netarenes
The future utility of p-tert-octylcalix researchgate.netarene is intrinsically linked to the development of new derivatives with tailored functionalities. The parent molecule serves as a versatile platform that can be chemically modified at both its lower (hydroxyl) and upper (p-tert-octyl) rims to introduce specific properties.
Research into next-generation functionalized calix researchgate.netarenes is moving towards several key areas:
Solubility and Processability Enhancement: A significant research avenue involves grafting polymeric chains to the calixarene (B151959) core. For example, the "grafting from" approach has been used to synthesize PEGylated p-tert-octylcalix researchgate.netarenes, creating amphiphilic macromolecules with a hydrophobic calixarene core and hydrophilic polyethylene (B3416737) glycol (PEG) arms. nih.gov This strategy dramatically improves aqueous solubility and leads to the formation of nanosized aggregates suitable for drug delivery. nih.govmdpi.com Applying this PEGylation technique to p-tert-octylcalix researchgate.netarene could yield novel nanocarriers with different loading capacities and release kinetics.
Introduction of Novel Binding Sites: The lower rim hydroxyl groups are prime targets for introducing specific ligating groups to create receptors for a wide array of guests. Research has demonstrated the synthesis of pentamethyl ester derivatives of p-tert-octylcalix researchgate.netarene, which show an affinity for alkali and silver metal ions. rsc.org Future work will likely explore the introduction of a wider variety of functional groups such as amides, ketones, carboxylic acids, and phosphonates, which have proven effective in other calixarenes for ion sequestration. bch.roresearchgate.net For instance, functionalizing p-tert-octylcalixarenes with carboxylic acid groups has been explored for creating detergents for lubricant applications. unipr.it
Creation of Multi-Responsive Systems: An emerging trend is the design of calixarenes that respond to multiple stimuli (e.g., pH, light, redox potential). This can be achieved by incorporating photo-switchable (e.g., azobenzene) or redox-active (e.g., ferrocene) moieties onto the p-tert-octylcalix researchgate.netarene scaffold. Such molecules could function as "smart" receptors whose binding properties can be externally controlled.
| Functionalization Strategy | Example Functional Group | Potential Application for p-tert-Octylcalix researchgate.netarene | Related Research Finding |
| Esterification | -COOCH₃, -COOC₂H₅ | Ion Extraction, Selective Ion Transport | Pentamethyl ester derivative of p-tert-octylcalix researchgate.netarene synthesized for alkali and silver ion complexation. rsc.org |
| Etherification/Polymer Grafting | Polyethylene Glycol (PEG) | Drug Delivery, Nanocarrier Formation, Improved Aqueous Solubility | PEG-modified p-tert-octylcalix researchgate.netarenes form supramolecular aggregates and show a >1700% solubility enhancement for silibinin. nih.gov |
| Carboxylation | -CH₂COOH | Lubricant Additives, Metal Detergents, Amino Acid Extraction | p-tert-octylcalix nih.govresearchgate.netarenes functionalized with carboxylic acids used to prepare detergents. unipr.it |
| Phosphorylation | -PO(OH)₂ | Extraction of Rare Earth Elements | A p-tert-octylcalix bch.roarene with methylenephosphonic acids was synthesized to extract trivalent rare earth elements. researchgate.net |
Integration into Advanced Smart Materials and Devices
The integration of p-tert-octylcalix researchgate.netarene derivatives into larger, functional systems is a critical step toward practical applications. Their unique recognition properties make them ideal components for smart materials and sensing devices.
Polymer-Based Materials: Incorporating p-tert-octylcalix researchgate.netarene into polymer chains, either as a pendant group or as a cross-linking agent, can create materials with built-in recognition sites. An exciting approach is the use of calixarenes as cores for star polymers. unipr.it Using a p-tert-octylcalix researchgate.netarene core could lead to the production of well-defined, multi-armed polymers with potential applications as viscosity index improvers in lubricants or as advanced rheology modifiers. unipr.it
Chemical Sensors and Ion-Selective Electrodes (ISEs): Calixarenes are excellent ionophores for chemical sensors due to their ability to selectively bind specific ions. mdpi.commdpi.com A functionalized p-tert-octylcalix researchgate.netarene could serve as the active recognition element in a polymeric membrane of an ISE. mdpi.com The selectivity of the sensor would be dictated by the specific functional groups attached to the calixarene core. For example, novel pillar researchgate.netarene-based fluorescent sensors have been developed for the sequential detection of Fe³⁺ and F⁻ ions in aqueous solutions. rsc.org A similar strategy could be employed for p-tert-octylcalix researchgate.netarene to create highly selective and sensitive optical sensors.
Nanodevices and Molecular Switches: The ability of calixarenes to form host-guest complexes can be harnessed to create molecular-level switches and machines. researchgate.net By designing a p-tert-octylcalix researchgate.netarene derivative that changes its conformation or electronic properties upon binding a specific guest, it is possible to fabricate a nanodevice that responds to chemical signals. For example, the capture and release of a ferrocene (B1249389) guest by a calix bch.rocrown-5 derivative in the presence of ammonium (B1175870) ions demonstrates its application as a molecular switch. researchgate.net
Expansion of Selective Recognition Capabilities
A central theme in calixarene research is the exploration and expansion of their host-guest chemistry. nih.gov While p-tert-octylcalix researchgate.netarene is known to form a complex with toluene (B28343), its full potential for molecular recognition remains largely untapped. rsc.org Future research will focus on broadening the library of guests that can be selectively bound.
The key factors influencing recognition are the size of the calixarene cavity, its conformational flexibility, and the nature of the binding sites. mdpi.comrsc.org The intermediate size of the calix researchgate.netarene cavity makes it a particularly interesting target for guests that are too large for calix bch.roarenes but too small to be effectively complexed by calix nih.govarenes.
Future research directions include:
Selective Metal Ion Recognition: Building on the finding that ester derivatives of p-tert-octylcalix researchgate.netarene complex with alkali and silver ions, further modifications could target other technologically important or environmentally hazardous metals. rsc.org By incorporating soft donor atoms (like sulfur or nitrogen) or specific chelating units, derivatives could be designed for the selective extraction of heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or precious metals (e.g., Pd²⁺, Pt⁴⁺).
Recognition of Organic Molecules and Biomolecules: The hydrophobic cavity is well-suited for binding organic guests. Research on related calixarenes has demonstrated recognition of amino acids, peptides, and nucleotides. researchgate.net By introducing specific hydrogen-bonding or charged groups onto the p-tert-octylcalix researchgate.netarene rim, it may be possible to create receptors for biologically relevant molecules, opening doors for applications in biosensing and diagnostics. researchgate.netresearchgate.net
Gas and Small Molecule Sensing: The defined cavity of calixarenes makes them candidates for trapping small gas molecules. rsc.org While solid-state entrapment of gases like methane (B114726) and xenon has been shown for p-tert-butylcalix bch.roarene, the unique cavity environment of p-tert-octylcalix researchgate.netarene could offer different selectivity profiles for various industrial or environmental gases. rsc.org
| Calixarene Type | Known Guest Molecule(s) | Potential Guest Targets for p-tert-Octylcalix researchgate.netarene |
| p-tert-Octylcalix researchgate.netarene | Toluene, Alkali metals, Ag⁺ rsc.orgrsc.org | Fullerene fragments, Small aromatic pollutants, Specific drug molecules |
| p-tert-Butylcalix researchgate.netarene | Isopropyl alcohol, Acetone, Ethyl Acetate (EtOAc), Tetralin rsc.org | Neurotransmitters, Steroids, Short peptides |
| p-tert-Octylcalix bch.roarene | Toluene (intercalato-clathrate), Trivalent rare earth elements (with phosphonic acid derivative) researchgate.netrsc.org | Planar organic dyes, Herbicides, Metal-organic fragments |
| p-tert-Octylcalix researchgate.netarene | Silibinin (with PEG derivative) nih.gov | Proteins, DNA/RNA fragments, Larger drug molecules |
Theoretical Modeling and Predictive Design Optimization
The empirical, trial-and-error approach to synthesizing and testing new host molecules is time-consuming and resource-intensive. The future of calixarene chemistry will increasingly rely on theoretical modeling and computational chemistry to guide experimental efforts. These methods provide invaluable insights into the fundamental principles governing molecular recognition.
Predicting Host-Guest Stability: Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to model the complexation process between a potential p-tert-octylcalix researchgate.netarene host and a target guest molecule. These simulations can predict the most stable conformation of the resulting complex and estimate the binding energy, allowing researchers to screen a large number of candidate hosts computationally before committing to laboratory synthesis. researchgate.net
Understanding Binding Mechanisms: Quantum mechanical methods, such as Density Functional Theory (DFT), can provide a detailed understanding of the intermolecular forces (e.g., hydrogen bonding, π-π stacking, cation-π interactions) that stabilize the host-guest complex. researchgate.netukm.my This knowledge is crucial for the rational design of new hosts with enhanced affinity and selectivity. For instance, DFT has been used to validate molecular models of other calixarenes, confirming their size and shape for predicting interactions. ukm.my
Accelerating Material Design: By combining modeling of individual host-guest interactions with simulations of larger molecular assemblies, it is possible to predict the bulk properties of new materials. For example, computational studies can help design calixarene-based polymers with optimal porosity for separations or predict the response of a calixarene-functionalized sensor surface to different analytes, thereby accelerating the development of advanced materials and devices.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for p-tert-octylcalix[5]arene, and how do reaction conditions influence macrocycle formation?
- Methodological Answer : The synthesis typically involves base-mediated cyclocondensation of p-tert-octylphenol and formaldehyde under controlled temperature (e.g., 60–80°C) and solvent polarity. Critical parameters include stoichiometric ratios (e.g., formaldehyde:phenol = 5:1) and templating agents (e.g., alkali metals) to favor the [5]-membered ring over [4] or [6]-arenes . Characterization via H NMR (e.g., Ar–OH proton integration) and mass spectrometry (e.g., MALDI-TOF) is essential to confirm ring size and purity .
Q. How does the solubility of p-tert-octylcalix[5]arene derivatives in organic solvents affect their application in metal extraction?
- Methodological Answer : Solubility is governed by Hansen solubility parameters (δD, δP, δH). For example, p-tert-octylcalix[4]arene acetic acid derivatives exhibit higher solubility in non-polar solvents like diethylene glycol dibutyl ether (92.6 mM) compared to polar solvents due to their δD = 17.24, δP = 4.73, and δH = 4.45 . Solvent choice directly impacts ligand availability for metal coordination, necessitating pre-screening via UV-Vis spectroscopy or gravimetric analysis .
Q. What spectroscopic techniques are most reliable for characterizing the host-guest complexes of p-tert-octylcalix[5]arene?
- Methodological Answer : H NMR titration (e.g., shifts in Ar–OH or tert-octyl protons) and fluorescence spectroscopy (e.g., quenching upon guest inclusion) are primary tools. X-ray crystallography is definitive but requires high-quality crystals, which can be challenging due to conformational flexibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data between theoretical predictions and experimental results in p-tert-octylcalix[5]arene-metal binding studies?
- Methodological Answer : Discrepancies often arise from solvent effects or competing equilibria. For example, DFT calculations may predict Pd(II) selectivity, but nitric acid media can protonate binding sites, reducing efficacy. Validate via competitive extraction experiments (e.g., using Pd and Eu radiotracers) and adjust models to account for solvation entropy .
Q. What strategies optimize the extraction efficiency of p-tert-octylcalix[5]arene derivatives for rare earth elements (REEs) in acidic media?
- Methodological Answer : Modify the lower rim with bifunctional groups (e.g., phosphonic-carboxylic acid pairs) to enhance intramolecular synergism. Test in HNO (1–3 M) with varying counterions (e.g., NO vs. Cl). Use slope analysis to determine stoichiometry and stability constants (log β) .
Q. How can computational modeling (e.g., MD/DFT) predict the selectivity of p-tert-octylcalix[5]arene for transition metals over lanthanides?
- Methodological Answer : Simulate metal-ligand coordination using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare charge density distributions at binding sites (e.g., carbonyl vs. phenolic oxygens) and correlate with experimental log values (distribution ratios) .
Methodological Frameworks for Research Design
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies on calixarene-based extractants?
- Example :
- Feasible : Ensure access to radiolabeled metals (e.g., Eu) for trace-level analysis.
- Novel : Explore understudied metal pairs (e.g., Pd(II)/Rh(III)) in e-waste leachates.
- Ethical : Avoid hazardous solvents (e.g., chloroform) in large-scale trials .
Q. What experimental controls are critical when evaluating the reusability of p-tert-octylcalix[5]arene in solvent extraction systems?
- Methodological Answer : Include blank runs (no ligand) to quantify co-extraction of impurities. Perform consecutive extraction-stripping cycles (e.g., 5 cycles with 0.1 M HCl stripping) and monitor ligand degradation via FT-IR (e.g., C=O bond stability) .
Data Presentation and Reproducibility
| Parameter | Example Value | Reference |
|---|---|---|
| Solubility in 2-Nonanone | 91.1 mM | |
| Pd(II) log | 3.2 (in 3 M HNO) | |
| Hansen δD | 17.24 MPa |
- Reproducibility Note : Report solvent batch (e.g., HPLC-grade), temperature (±0.5°C), and agitation speed (e.g., 300 rpm) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
